6,9-Dimethyl-6,9-dihydro[1,2,5]thiadiazolo[3,4-f]quinoxaline-7,8-dione
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Overview
Description
6,9-Dimethyl-6,9-dihydro[1,2,5]thiadiazolo[3,4-f]quinoxaline-7,8-dione is a heterocyclic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse applications in various fields, including organic electronics, photonics, and medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
The synthesis of 6,9-Dimethyl-6,9-dihydro[1,2,5]thiadiazolo[3,4-f]quinoxaline-7,8-dione involves several steps. One common method includes the reaction of appropriate quinoxaline derivatives with thiadiazole precursors under controlled conditions. The reaction typically requires specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to ensure consistent quality and efficiency .
Chemical Reactions Analysis
6,9-Dimethyl-6,9-dihydro[1,2,5]thiadiazolo[3,4-f]quinoxaline-7,8-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced quinoxaline derivatives.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule, often using halogenating agents or nucleophiles
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6,9-Dimethyl-6,9-dihydro[1,2,5]thiadiazolo[3,4-f]quinoxaline-7,8-dione has several scientific research applications:
Organic Electronics: This compound is used as an electron-transporting material in organic solar cells, dye-sensitized solar cells, and organic light-emitting diodes.
Medicinal Chemistry:
Photodynamic Therapy: The compound is being explored for its use in photodynamic therapy for cancer treatment due to its high photoactive properties.
Mechanism of Action
The mechanism of action of 6,9-Dimethyl-6,9-dihydro[1,2,5]thiadiazolo[3,4-f]quinoxaline-7,8-dione involves its interaction with specific molecular targets and pathways. In photodynamic therapy, for example, the compound generates reactive oxygen species upon light activation, leading to the destruction of cancer cells . In organic electronics, its electron-transporting properties are attributed to its ability to facilitate charge transfer through its conjugated structure .
Comparison with Similar Compounds
6,9-Dimethyl-6,9-dihydro[1,2,5]thiadiazolo[3,4-f]quinoxaline-7,8-dione can be compared with other quinoxaline derivatives, such as:
4,9-Dibromo-6,7-dimethyl-[1,2,5]thiadiazolo[3,4-g]quinoxaline: This compound has similar structural features but different substituents, leading to variations in its chemical and physical properties.
[1,2,5]Thiadiazolo[3,4-d]pyridazine: Another related compound used in dye-sensitized solar cells, with different electronic properties due to its distinct structure.
The uniqueness of this compound lies in its specific combination of functional groups and its versatility in various applications.
Properties
Molecular Formula |
C10H8N4O2S |
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Molecular Weight |
248.26 g/mol |
IUPAC Name |
6,9-dimethyl-[1,2,5]thiadiazolo[3,4-f]quinoxaline-7,8-dione |
InChI |
InChI=1S/C10H8N4O2S/c1-13-6-4-3-5-7(12-17-11-5)8(6)14(2)10(16)9(13)15/h3-4H,1-2H3 |
InChI Key |
FLOMPYHKSZQLKI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C3=NSN=C3C=C2)N(C(=O)C1=O)C |
Origin of Product |
United States |
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